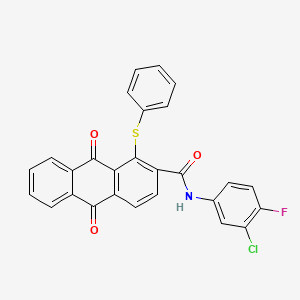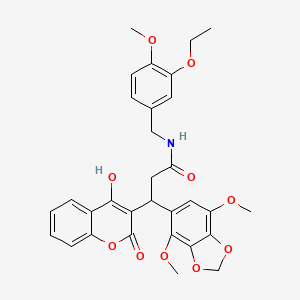![molecular formula C21H25N3O5S B11050150 1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050150.png)
1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta una estructura única que incluye un grupo ciclohexilo, una unidad benzodioxol y un núcleo de pirazolotiazinona.
Métodos De Preparación
La síntesis de 1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona implica varios pasos:
Materiales de partida: La síntesis comienza con la preparación de intermediarios clave como el 6,7-dimetoxi-1,3-benzodioxol y la ciclohexilamina.
Ciclización: Los intermediarios sufren reacciones de ciclización en condiciones controladas para formar el núcleo de pirazolotiazinona.
Los métodos de producción industrial suelen implicar la optimización de estos pasos para lograr altos rendimientos y pureza. Esto puede incluir el uso de catalizadores, disolventes y condiciones de reacción específicas para mejorar la eficiencia de la síntesis.
Análisis De Reacciones Químicas
1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona experimenta diversas reacciones químicas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio, dando como resultado formas reducidas del compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde se introducen grupos funcionales como haluros o grupos alquilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos (por ejemplo, etanol, diclorometano), catalizadores (por ejemplo, paladio sobre carbono) y condiciones específicas de temperatura y presión. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente farmacéutico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Síntesis Orgánica: Sirve como bloque de construcción en la síntesis de moléculas más complejas, facilitando el desarrollo de nuevos materiales y compuestos.
Ciencia de Materiales: La estructura única del compuesto lo convierte en un candidato para su uso en el diseño de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona implica su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y dando lugar a efectos biológicos específicos. Las vías involucradas en su mecanismo de acción dependen del objetivo específico y del contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona se puede comparar con compuestos similares como:
6,7-dimetoxi-3,4-dihidroisoquinolina: Este compuesto comparte la unidad benzodioxol y se utiliza en aplicaciones similares.
1,2,3,4-tetrahidroisoquinolina: Otro compuesto relacionado con una estructura central similar, utilizado en química medicinal y síntesis orgánica.
La singularidad de 1-ciclohexil-4-(6,7-dimetoxi-1,3-benzodioxol-5-il)-6-metil-1,4-dihidropirazolo[3,4-d][1,3]tiazin-3(2H)-ona radica en su combinación específica de grupos funcionales y su potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C21H25N3O5S |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C21H25N3O5S/c1-11-22-20-15(21(25)23-24(20)12-7-5-4-6-8-12)19(30-11)13-9-14-17(29-10-28-14)18(27-3)16(13)26-2/h9,12,19H,4-8,10H2,1-3H3,(H,23,25) |
Clave InChI |
UTCLVLRSIZTRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(S1)C3=CC4=C(C(=C3OC)OC)OCO4)C(=O)NN2C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
![7-(2,3-Dimethoxyphenyl)-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11050080.png)
![4-[(4-Chloroanilino)methyl]-1-(4-fluorophenyl)-N~2~-(2-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11050081.png)

![3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile](/img/structure/B11050098.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol](/img/structure/B11050111.png)
![2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-phenylacetamide](/img/structure/B11050123.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(4-pyridyl)piperidine](/img/structure/B11050130.png)
![ethyl 13-(4-bromophenyl)-5-(4-chlorophenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11050144.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B11050146.png)

![6-(5-Bromo-2-fluorophenyl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050153.png)
![1,2-bis(4-fluorophenyl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11050157.png)
